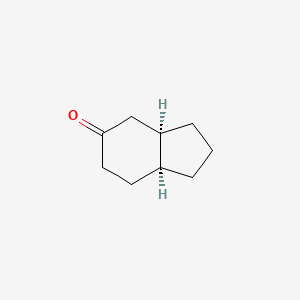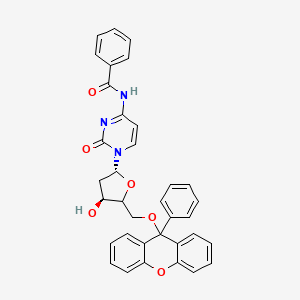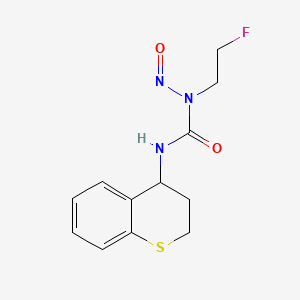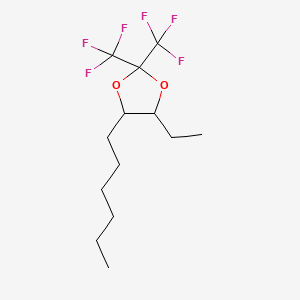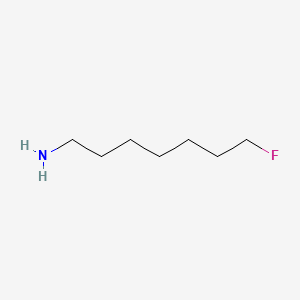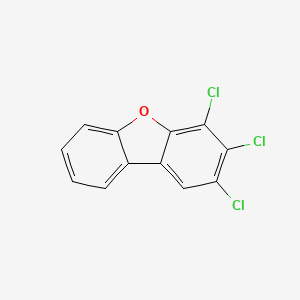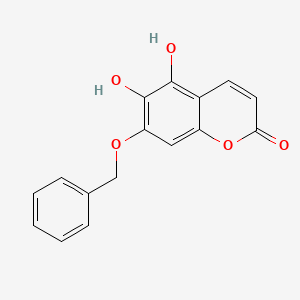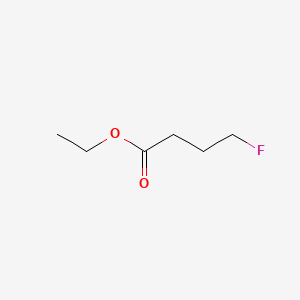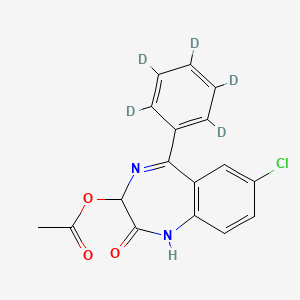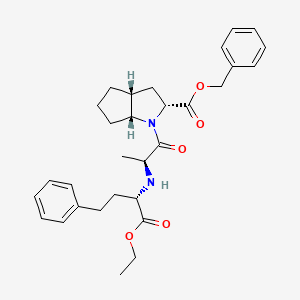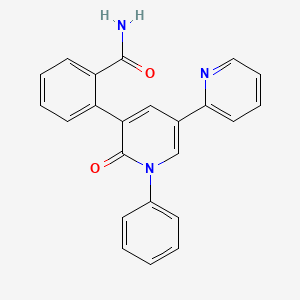
Perampanel amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perampanel amide is a derivative of perampanel, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Perampanel is primarily used as an antiepileptic drug to treat partial-onset seizures and primary generalized tonic-clonic seizures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perampanel amide typically begins with the preparation of perampanel itself. One common method involves the reaction of 3-isochromanone with aniline to form an intermediate, which is then further reacted to produce perampanel . The amide derivative can be synthesized by reacting perampanel with an appropriate amine under mild conditions, avoiding the use of heavy metal catalysts .
Industrial Production Methods
Industrial production of perampanel and its derivatives, including this compound, focuses on cost-effective and scalable methods. The synthesis route avoids metal-catalyzed coupling reactions, which simplifies the purification process and reduces production costs . The reaction conditions are designed to be mild, ensuring high product purity and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Perampanel amide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction of the amide group can yield amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Perampanel amide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of amides and their derivatives.
Biology: Investigated for its potential effects on AMPA receptors and related pathways.
Medicine: Explored for its potential as an antiepileptic agent and its effects on neuronal excitability.
Mechanism of Action
Perampanel amide, like perampanel, acts as a non-competitive antagonist of the AMPA receptor. By binding to the receptor, it inhibits the excitatory effects of glutamate, reducing neuronal excitability and preventing seizures . The exact molecular targets and pathways involved include the inhibition of AMPA-induced increases in intracellular calcium levels, which plays a crucial role in its antiepileptic effects .
Comparison with Similar Compounds
Similar Compounds
Perampanel: The parent compound, used as an antiepileptic drug.
Topiramate: Another antiepileptic drug that works through different mechanisms, including inhibition of sodium channels and enhancement of GABA activity.
Lamotrigine: An antiepileptic drug that inhibits voltage-gated sodium channels.
Uniqueness
Perampanel amide is unique due to its specific interaction with the AMPA receptor, which distinguishes it from other antiepileptic drugs that target different pathways. Its amide functional group also provides distinct chemical properties that can be leveraged in various research and industrial applications .
Properties
Molecular Formula |
C23H17N3O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C23H17N3O2/c24-22(27)19-11-5-4-10-18(19)20-14-16(21-12-6-7-13-25-21)15-26(23(20)28)17-8-2-1-3-9-17/h1-15H,(H2,24,27) |
InChI Key |
QWXWKENPMNTMCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C(=O)N)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



